molecular formula C27H35NO4 B15207545 1-(p-Acetoxyphenethyl)-3-(m-acetoxyphenyl)-3-neopentylpyrrolidine CAS No. 38906-57-9

1-(p-Acetoxyphenethyl)-3-(m-acetoxyphenyl)-3-neopentylpyrrolidine

Cat. No.: B15207545
CAS No.: 38906-57-9
M. Wt: 437.6 g/mol
InChI Key: CTZPDWOJQSIKRZ-UHFFFAOYSA-N
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Description

3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, is characterized by its complex structure, which includes a pyrrolidine ring, a phenyl group, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenol with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces phenol and acetic acid.

    Oxidation: Yields various oxidized derivatives, depending on the specific conditions and reagents used.

    Substitution: Results in substituted phenyl derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is unique due to its complex structure, which includes a pyrrolidine ring and a neopentyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

38906-57-9

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

[4-[2-[3-(3-acetyloxyphenyl)-3-(2,2-dimethylpropyl)pyrrolidin-1-yl]ethyl]phenyl] acetate

InChI

InChI=1S/C27H35NO4/c1-20(29)31-24-11-9-22(10-12-24)13-15-28-16-14-27(19-28,18-26(3,4)5)23-7-6-8-25(17-23)32-21(2)30/h6-12,17H,13-16,18-19H2,1-5H3

InChI Key

CTZPDWOJQSIKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCN2CCC(C2)(CC(C)(C)C)C3=CC(=CC=C3)OC(=O)C

Origin of Product

United States

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